molecular formula C10H9NO6 B13793291 2-Carbethoxy-3-nitrobenzoic acid CAS No. 6828-46-2

2-Carbethoxy-3-nitrobenzoic acid

Cat. No.: B13793291
CAS No.: 6828-46-2
M. Wt: 239.18 g/mol
InChI Key: ANIGGJRHTJBCOD-UHFFFAOYSA-N
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Description

2-Carbethoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C10H9NO6 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a nitro group (-NO2) and an ester group (-COOEt)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-carbethoxy-3-nitrobenzoic acid typically involves the nitration of ethyl benzoate followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective formation of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Carbethoxy-3-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or other nucleophiles.

    Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.

Major Products:

    Reduction: 2-Carbethoxy-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Hydrolysis: 3-Nitrobenzoic acid and ethanol.

Scientific Research Applications

2-Carbethoxy-3-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-carbethoxy-3-nitrobenzoic acid exerts its effects depends on the specific application. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can also participate in hydrolysis reactions, releasing active metabolites that target specific molecular pathways .

Comparison with Similar Compounds

Uniqueness: 2-Carbethoxy-3-nitrobenzoic acid is unique due to the presence of both the nitro and ester groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it valuable in various research and industrial applications.

Properties

CAS No.

6828-46-2

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

IUPAC Name

2-ethoxycarbonyl-3-nitrobenzoic acid

InChI

InChI=1S/C10H9NO6/c1-2-17-10(14)8-6(9(12)13)4-3-5-7(8)11(15)16/h3-5H,2H2,1H3,(H,12,13)

InChI Key

ANIGGJRHTJBCOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])C(=O)O

Origin of Product

United States

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